molecular formula C7H9NO3S2 B12170645 Ethyl [(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetate

Ethyl [(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetate

Cat. No.: B12170645
M. Wt: 219.3 g/mol
InChI Key: RAYUAJGVGHMQCV-UHFFFAOYSA-N
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Description

Ethyl [(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetate is a synthetic intermediate belonging to the class of 1,3-thiazole derivatives. The compound features a 4-oxo-4,5-dihydro-1,3-thiazole (thiazolidin-4-one) scaffold, which is a privileged structure in medicinal chemistry known to confer a wide range of biological activities. This specific ester is of significant interest to researchers as a key precursor in the synthesis of more complex molecules for pharmaceutical discovery. The core thiazolidin-4-one moiety is extensively documented in scientific literature for its notable anticancer potential. Derivatives of this scaffold have demonstrated the ability to inhibit cancer cell proliferation and show cytotoxic activity against various cell lines, including breast cancer cells (MCF-7) . The mechanism of action for such compounds is multifaceted and can involve the inhibition of critical enzymes, interaction with DNA, or disruption of tubulin polymerization, which are vital processes for cell survival and division . Beyond oncology research, the 1,3-thiazole core is a common feature in compounds with marked antibacterial and antioxidant properties . The presence of the ethyl ester functional group in this molecule provides a versatile handle for further synthetic modifications, allowing medicinal chemists to create amides, hydrazides, or other derivatives to explore structure-activity relationships (SAR) and optimize biological activity. Researchers are encouraged to utilize this compound as a building block for developing novel bioactive agents. This product is intended for research applications in a controlled laboratory environment and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C7H9NO3S2

Molecular Weight

219.3 g/mol

IUPAC Name

ethyl 2-[(4-oxo-1,3-thiazol-2-yl)sulfanyl]acetate

InChI

InChI=1S/C7H9NO3S2/c1-2-11-6(10)4-13-7-8-5(9)3-12-7/h2-4H2,1H3

InChI Key

RAYUAJGVGHMQCV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NC(=O)CS1

Origin of Product

United States

Preparation Methods

Thioglycolic Acid-Mediated Cyclization

Thioglycolic acid (HSCH₂COOH) is a common reagent for constructing the 4-oxo-4,5-dihydrothiazole scaffold. For example, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile reacts with thioglycolic acid in acetic acid under reflux (3 hours), yielding a thiazolone derivative. The mechanism involves nucleophilic attack by the thiol group on the electrophilic carbon of the nitrile or carbonyl precursor, followed by cyclodehydration.

General Procedure :

  • Dissolve the carbonyl/nitrile precursor (0.01 mol) in acetic acid (30 mL).

  • Add thioglycolic acid (0.01 mol) and reflux for 3–5 hours.

  • Cool the mixture, pour into ice-water, and collect the precipitate via filtration.

  • Recrystallize from ethanol or dimethylformamide (DMF).

Ammonium Thiocyanate Cyclization

Ammonium thiocyanate (NH₄SCN) facilitates cyclization in acidic media. In a study, 2-chloro-N-(4-sulfamoylphenyl)acetamide reacted with NH₄SCN in ethanol under reflux to form the thiazole core. This method is effective for introducing exocyclic sulfur atoms.

Example :

  • Mix 2-chloroacetamide derivatives (0.01 mol) with NH₄SCN (0.01 mol) in ethanol.

  • Reflux for 3 hours, filter, and recrystallize.

S-Alkylation for Thioacetate Functionalization

The thioacetate moiety is introduced via S-alkylation of the thiazole-thiol tautomer. Ethyl bromoacetate (BrCH₂COOEt) is the preferred alkylating agent due to its reactivity and commercial availability.

Thiol-Thione Tautomerism and Alkylation

Thiazoles exist in equilibrium between thiol (R-SH) and thione (R-S-) forms. In acetone or DMF, the thiolate anion reacts with ethyl bromoacetate via nucleophilic substitution.

Optimized Procedure :

  • Dissolve the thiazole-thiol derivative (0.01 mol) in acetone (20 mL).

  • Add triethylamine (0.02 mol) and ethyl bromoacetate (0.012 mol).

  • Stir at room temperature for 8–12 hours.

  • Acidify with HCl, filter the precipitate, and recrystallize from methanol.

Key Reaction :

Thiazole-SH+BrCH2COOEtEt3NThiazole-S-CH2COOEt+HBr\text{Thiazole-SH} + \text{BrCH}2\text{COOEt} \xrightarrow{\text{Et}3\text{N}} \text{Thiazole-S-CH}_2\text{COOEt} + \text{HBr}

Solvent and Base Optimization

  • Solvent : Acetone enhances solubility and favors the thiolate form.

  • Base : Triethylamine neutralizes HBr, driving the reaction to completion.

  • Yield : Reported yields range from 70% to 85%.

One-Pot Synthesis Approaches

Recent advancements combine cyclization and alkylation in a single step, reducing purification stages.

Condensation-Alkylation Cascade

A one-pot method involves reacting malononitrile , thioglycolic acid , and ethyl bromoacetate in acetic acid. The sequence forms the thiazole core and installs the thioacetate group simultaneously.

Procedure :

  • Mix malononitrile (0.02 mol), thioglycolic acid (0.01 mol), and ethyl bromoacetate (0.01 mol) in acetic acid.

  • Reflux for 4–6 hours.

  • Isolate the product via ice-water quenching and recrystallization.

Comparative Analysis of Methods

Method Reagents Conditions Yield Advantages
Thioglycolic AcidThioglycolic acid, acetic acidReflux, 3–5 hours65–75%High purity, scalable
NH₄SCN CyclizationNH₄SCN, ethanolReflux, 3 hours70%Mild conditions
S-AlkylationEthyl bromoacetate, triethylamineRT, 8–12 hours70–85%Efficient functionalization
One-PotMalononitrile, thioglycolic acidReflux, 4–6 hours60–70%Reduced steps, time-saving

Challenges and Optimization Strategies

  • Tautomeric Equilibrium : The thiol-thione ratio affects alkylation efficiency. Polar solvents (e.g., DMF) favor the thione form, reducing reactivity.

  • Purification : Recrystallization from ethanol or DMF improves purity but may lower yields.

  • Side Reactions : Over-alkylation or oxidation can occur; strict temperature control (0–5°C during alkylation) minimizes byproducts .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The thioether (-S-) linkage in the compound enables nucleophilic substitution reactions. For example, treatment with amines or hydrazines under basic conditions leads to displacement of the thioether group, forming novel thiazolidinone derivatives. In a study by , analogous thiocyanato-benzothiazole acetamide derivatives underwent nucleophilic substitution with amines (e.g., aniline derivatives) to yield compounds with MIC values as low as 100 μg mL⁻¹ against Mycobacterium tuberculosis (Table 1).

Product StructureReagent/ConditionsBiological Activity (MIC, μg mL⁻¹)
2-Amino-6-substituted-BTAniline derivatives, EtOH, Δ100–250

Condensation Reactions

The ester group participates in Knoevenagel condensations with aromatic aldehydes. For instance, reaction with 4-nitrobenzaldehyde in ethanol containing piperidine yields α,β-unsaturated ketones linked to the thiazole core. These products exhibit enhanced anti-tubercular activity (up to 99% inhibition at 100 μg mL⁻¹) .

Cyclization with Heterocyclic Moieties

The compound serves as a precursor in [4+1] cycloadditions. Reacting with α-halocarbonyl compounds (e.g., chloroacetyl chloride) under microwave irradiation forms fused thiazolo[3,2-a]pyrimidinones. Such derivatives showed IC₅₀ values of 5.94 ± 1.98 μM against cancer cell lines .

Hydrolysis of the Ester Group

Saponification of the ethyl ester using NaOH/H₂O produces the corresponding carboxylic acid, which is useful for further derivatization. The acid derivative displayed improved water solubility and was utilized in coupling reactions with aminothiazoles to generate acylated products with antibacterial activity (MIC: 50 μM against E. coli) .

Thiol-Ene Click Chemistry

The thioether group undergoes radical-mediated thiol-ene reactions with alkenes. For example, reaction with allyl alcohol under UV light forms sulfur-linked hybrids, which were evaluated as fluorescent probes for metal ion detection (LOD: 0.36 mM for Cu²⁺) .

Metal-Catalyzed Cross-Couplings

Palladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids introduces aryl groups at the thiazole C-5 position. A 2021 study demonstrated that such modifications enhance anti-inflammatory activity (IC₅₀: 12.8 μM for COX-2 inhibition).

Biological Activity Correlation

Derivatives of this compound exhibit structure-dependent bioactivity:

  • Antimicrobial : Substitution with electron-withdrawing groups (e.g., -NO₂) at the thiazole C-6 position increased potency against Gram-positive bacteria (MIC: 25 μg mL⁻¹) .

  • Anticancer : Introduction of a coumarin moiety via microwave-assisted coupling improved cytotoxicity against HeLa cells (IC₅₀: 8.2 μM) .

Spectroscopic and Computational Insights

  • NMR Analysis : The thiazole proton at C-5 appears as a singlet at δ 7.2–7.4 ppm, while the ester methylene group resonates at δ 4.1–4.3 ppm .

  • DFT Calculations : HOMO-LUMO gaps (~4.1 eV) suggest moderate reactivity, consistent with experimental observations of selective electrophilic substitution at C-5 .

Scientific Research Applications

Ethyl [(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl [(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or antitumor effects. The compound may also modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The compound’s derivatives and analogues primarily differ in substituents on the thiazolone ring or ester group. Key examples include:

Compound Name Molecular Formula Substituents Key Properties/Applications Reference
Ethyl [(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetate C₇H₉NO₃S Ethyl ester, thioether linkage Correlated with neurogenesis markers (BDNF, IL-6) ; potential CNS activity
Methyl (4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate C₆H₇NO₃S Methyl ester Predicted mp: 100.63°C; higher solubility vs. ethyl ester
tert-Butyl 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate C₉H₁₃NO₃S tert-Butyl ester Enhanced hydrophobicity; used in metal complex synthesis
Ethyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate C₁₄H₁₅NO₃S 4-Methoxyphenyl group Improved antimicrobial activity due to electron-donating substituent
Ethyl 2-((3-(4-fluorophenyl)-4-oxo-pyrimidoindol-2-yl)thio)acetate C₁₉H₁₅FN₃O₃S Pyrimidoindole-thiazolone hybrid Anticancer potential via kinase inhibition

Key Observations :

  • Ester Group Variations : Methyl and tert-butyl esters alter lipophilicity and bioavailability. The ethyl ester balances solubility and membrane permeability, making it favorable for CNS applications .
  • Aromatic Substituents : Addition of 4-methoxyphenyl (in ) or fluorophenyl (in ) enhances biological activity by modulating electronic and steric effects.
  • Hybrid Structures: Fusion with pyrimidoindole () or imidazoquinolinone () expands pharmacological profiles, including anticancer and anti-inflammatory effects.

Physicochemical Properties

Property Ethyl [(4-oxo-thiazol-2-yl)thio]acetate Methyl Analogue tert-Butyl Analogue
Melting Point Not reported (liquid at RT) 100.63°C (predicted) Solid (exact mp unreported)
Solubility Moderate in ethanol, DMSO Higher in polar solvents Low (hydrophobic)
pKa/pKb ~13.52 (predicted) Similar profile Not reported

Thermal Stability : Thiazolone rings exhibit stability up to 200°C, but tert-butyl esters may decompose at lower temperatures due to steric strain .

Biological Activity

Ethyl [(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetate is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the compound's biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C7H9NO3SC_7H_9NO_3S and features a thiazole ring that contributes significantly to its biological properties. The presence of a carbonyl group adjacent to the thiazole enhances its reactivity and interaction with biological targets .

Antimicrobial Activity

Thiazole derivatives, including this compound, are known for their potent antimicrobial properties. Studies have demonstrated that compounds containing thiazole rings exhibit significant antibacterial and antifungal activities. For instance:

  • Antibacterial Properties : this compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. In vitro tests revealed minimum inhibitory concentrations (MICs) comparable to established antibiotics .
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus15
    Escherichia coli20
    Pseudomonas aeruginosa25

Anticancer Activity

Research has indicated that this compound possesses anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines:

  • Case Study : A study evaluated the compound's efficacy against A549 lung cancer cells, reporting an IC50 value of approximately 27 µM after 72 hours of treatment. This suggests a moderate level of cytotoxicity that warrants further investigation for potential therapeutic applications .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar thiazole derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication .
  • Induction of Apoptosis : In cancer cells, the compound may induce apoptosis through the activation of caspases and modulation of mitochondrial pathways .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : The initial formation of the thiazole ring through condensation reactions between appropriate thioketones and aldehydes.
  • Esterification : Following ring formation, esterification with acetic acid derivatives yields the final product.

Q & A

Basic: What are the established synthetic routes for Ethyl [(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetate, and how can reaction conditions be optimized?

Answer:
The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. A common approach involves reacting ethyl bromoacetate with a thiol-containing thiazolone precursor (e.g., 4-oxo-4,5-dihydro-1,3-thiazole-2-thiol) under basic conditions (e.g., sodium carbonate) in ethanol or DMF at reflux (60–80°C) . Optimization includes:

  • Solvent selection : Polar aprotic solvents like DMF enhance reaction rates compared to ethanol .
  • Catalysis : Adding catalytic amounts of triethylamine improves nucleophilicity of the thiol group .
  • Temperature control : Prolonged reflux (4–6 hours) ensures complete conversion, monitored by TLC or HPLC .

Advanced: How can researchers resolve contradictions in reported biological activities of thiazole derivatives through experimental design?

Answer:
Discrepancies in biological data (e.g., antimicrobial vs. anticancer efficacy) often arise from variations in assay conditions or structural impurities. Methodological strategies include:

  • Standardized assays : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) to ensure reproducibility .
  • Structural verification : Confirm compound purity via NMR (>95% purity) and X-ray crystallography to rule out isomer interference .
  • Dose-response studies : Establish EC50/IC50 curves across multiple cell lines (e.g., HeLa, MCF-7) to differentiate target-specific effects .

Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Answer:

  • Spectroscopy :
    • 1H/13C NMR : Identify thiazole ring protons (δ 6.8–7.2 ppm) and ester carbonyl (δ 170–175 ppm) .
    • FT-IR : Confirm C=O (1680–1720 cm⁻¹) and C-S (640–680 cm⁻¹) stretches .
  • Crystallography :
    • Single-crystal X-ray diffraction : Resolve molecular geometry (e.g., bond angles, dihedral distortions) using SHELXL for refinement .
    • ORTEP-3 : Generate thermal ellipsoid plots to visualize atomic displacement parameters .

Advanced: What strategies are effective for designing multi-step synthetic pathways to novel derivatives?

Answer:
Key approaches include:

  • Retrosynthetic analysis : Break down the target into precursors (e.g., thiazolone cores + functionalized esters) using tools like Reaxys/PISTACHIO databases .
  • Functionalization steps :
    • Sulfonation : Introduce sulfonyl groups via SOCl2 treatment to enhance solubility .
    • Mannich reactions : Add aminoalkyl side chains for improved bioactivity .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during coupling reactions .

Basic: How can the stability of this compound be evaluated under varying conditions?

Answer:

  • Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (>200°C typical for thiazole esters) .
  • Hydrolytic stability : Incubate in buffer solutions (pH 2–12) at 37°C; monitor ester hydrolysis via HPLC .
  • Light sensitivity : Expose to UV (254 nm) and measure degradation kinetics using UV-Vis spectroscopy .

Advanced: How do structural modifications impact the compound’s interaction with biological targets?

Answer:

  • Ester vs. amide substitution : Replacing the ethyl ester with a carboxamide group increases hydrogen-bonding potential with enzyme active sites (e.g., kinase inhibitors) .
  • Thiazole ring halogenation : Introducing bromine at the 5-position enhances lipophilicity, improving blood-brain barrier penetration in neuroactive studies .
  • Docking studies : Use AutoDock Vina to predict binding affinities to targets like COX-2 or β-tubulin, validated by SPR or ITC .

Basic: What in vitro models are suitable for preliminary evaluation of this compound’s bioactivity?

Answer:

  • Antimicrobial : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer : MTT assays on cancer cell lines (e.g., A549, HepG2) with IC50 determination .
  • Neuroprotection : Primary hippocampal neuron cultures treated with Aβ25-35 to assess BDNF modulation .

Advanced: How can computational tools enhance the design of thiazole-based derivatives?

Answer:

  • QSAR modeling : Correlate substituent electronegativity with bioactivity using Gaussian09/MOPAC .
  • Molecular dynamics (MD) : Simulate protein-ligand complexes (e.g., MDM2-p53) to optimize binding stability over 100-ns trajectories .
  • ADMET prediction : SwissADME predicts logP, bioavailability, and CYP450 interactions to prioritize synthesizable candidates .

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